BACE1 Potency: Lanabecestat Exhibits 5.5-Fold Higher Affinity than Verubecestat
Lanabecestat demonstrates superior BACE1 binding affinity compared to verubecestat, a comparator BACE inhibitor that also advanced to Phase 3 clinical testing. Lanabecestat inhibits human BACE1 with a Ki of 0.4 nM [1], whereas verubecestat (MK-8931) exhibits a Ki of 2.2 nM for BACE1 [2].
| Evidence Dimension | BACE1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | Verubecestat (MK-8931): 2.2 nM |
| Quantified Difference | 5.5-fold higher affinity for Lanabecestat |
| Conditions | In vitro radioligand binding assay using recombinant human BACE1 |
Why This Matters
Higher target affinity enables lower dosing requirements in preclinical studies and may influence assay sensitivity when using lanabecestat as a positive control BACE1 inhibitor.
- [1] AstraZeneca Open Innovation. Lanabecestat Preclinical Pharmacology. AstraZeneca Open Innovation Platform. View Source
- [2] Kennedy ME, Stamford AW, Chen X, et al. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Sci Transl Med. 2016;8(363):363ra150. View Source
